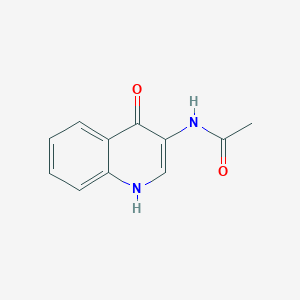
N-(4-Hydroxyquinolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Hydroxyquinolin-3-yl)acetamide: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the hydroxy group at the 4-position and the acetamide group at the 3-position of the quinoline ring imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyquinolin-3-yl)acetamide typically involves the acylation of 4-hydroxyquinoline. One common method is the reaction of 4-hydroxyquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, may be employed to minimize environmental impact.
化学反应分析
Types of Reactions: N-(4-Hydroxyquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The acetamide group can be reduced to form an amine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
科学研究应用
Chemistry: N-(4-Hydroxyquinolin-3-yl)acetamide is used as a building block in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases. Its derivatives are being investigated for their efficacy in treating infections, cancer, and neurological disorders.
Industry: this compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of N-(4-Hydroxyquinolin-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with proteins and enzymes, affecting their activity. The acetamide group can interact with nucleophilic sites, leading to the inhibition of enzyme function. These interactions can disrupt cellular processes, leading to antimicrobial, antiviral, or anticancer effects.
相似化合物的比较
4-Hydroxyquinoline: Lacks the acetamide group but shares the hydroxyquinoline core structure.
3-Acetylquinoline: Contains an acetyl group instead of an acetamide group.
8-Hydroxyquinoline: Has the hydroxy group at the 8-position instead of the 4-position.
Uniqueness: N-(4-Hydroxyquinolin-3-yl)acetamide is unique due to the presence of both the hydroxy and acetamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential therapeutic applications that are not observed in similar compounds.
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
N-(4-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)13-10-6-12-9-5-3-2-4-8(9)11(10)15/h2-6H,1H3,(H,12,15)(H,13,14) |
InChI 键 |
DPYIJIZMVMYXTA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CNC2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11896586.png)
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)
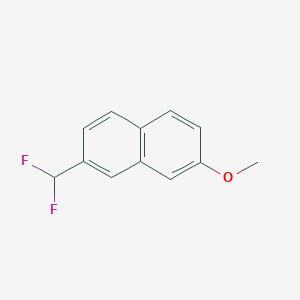
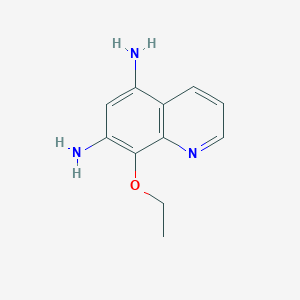
![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)
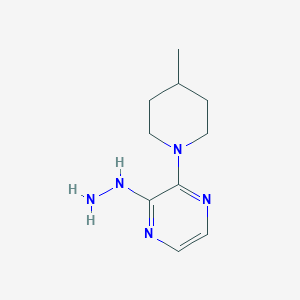

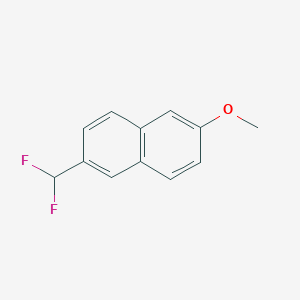
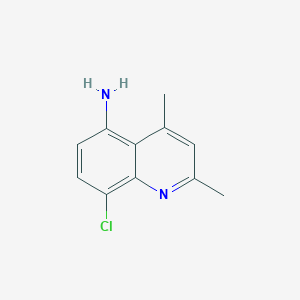


![Thiazolo[4,5-b]quinolin-2-amine](/img/structure/B11896654.png)

![2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one](/img/structure/B11896669.png)
